molecular formula C10H11F4NO B13044680 (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13044680
M. Wt: 237.19 g/mol
InChI Key: IPPPNSBXUUUJKS-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorinated aromatic ring and an amino alcohol moiety, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and a chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorinated aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with a similar trifluoromethyl group.

    1-(4-Fluorophenyl)piperazine: Contains a fluorinated aromatic ring.

Uniqueness

(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is unique due to its chiral nature and the presence of both an amino and alcohol functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

IPPPNSBXUUUJKS-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Origin of Product

United States

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